molecular formula C19H29N3O2 B4837829 N-[2-(MORPHOLIN-4-YL)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE

N-[2-(MORPHOLIN-4-YL)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE

Cat. No.: B4837829
M. Wt: 331.5 g/mol
InChI Key: APIMZWKPDQBGHN-UHFFFAOYSA-N
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Description

N-[2-(MORPHOLIN-4-YL)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with morpholine and piperidine substituents, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(MORPHOLIN-4-YL)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE typically involves multiple steps, starting with the preparation of the benzamide core. The process often includes:

    Formation of the Benzamide Core: This step involves the reaction of a suitable benzoyl chloride with an amine to form the benzamide.

    Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution, where a suitable leaving group on the benzamide core is replaced by morpholine.

    Attachment of the Piperidine Group: The piperidine group is attached through a similar nucleophilic substitution reaction, ensuring the correct positioning on the benzamide core.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(MORPHOLIN-4-YL)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated forms of the compound.

Scientific Research Applications

N-[2-(MORPHOLIN-4-YL)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with proteins and enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and other chemicals.

Mechanism of Action

The mechanism of action of N-[2-(MORPHOLIN-4-YL)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(MORPHOLIN-4-YL)ETHYL]-4-[(PIPERIDIN-1-YL)METHYL]BENZAMIDE is unique due to its specific combination of morpholine and piperidine groups attached to a benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

N-(2-morpholin-4-ylethyl)-4-(piperidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O2/c23-19(20-8-11-21-12-14-24-15-13-21)18-6-4-17(5-7-18)16-22-9-2-1-3-10-22/h4-7H,1-3,8-16H2,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APIMZWKPDQBGHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCCN3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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